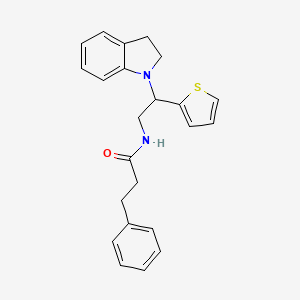

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVMFVDNZOUXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide typically involves multiple steps, starting with the formation of the indoline and thiophene rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropanamide group is then introduced through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, this compound may have applications in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to treat various diseases.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Indole/Thiophene Moieties

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

- Structure : Features an indol-3-yl group (unsaturated indole) coupled to a fluorinated biphenyl-propanamide via an ethyl linker.

- Synthesis : Prepared via amide bond formation between tryptamine (indol-3-yl ethylamine) and flurbiprofen derivatives, highlighting the use of carbodiimide coupling agents .

- Key Differences: The target compound substitutes indol-3-yl with indolin-1-yl (saturated indole) and replaces the fluorinated biphenyl with a thiophen-2-yl group.

(b) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Combines indol-3-yl with a methoxynaphthalene-propanamide group.

- Application : Derived from naproxen (NSAID), this compound was synthesized to explore anti-inflammatory and antiviral (SARS-CoV-2) activity .

- Comparison : The target compound’s thiophene moiety may confer distinct electronic properties compared to the methoxynaphthalene group, influencing solubility and target selectivity .

(c) N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide (CAS 1351599-04-6)

- Structure : Contains a thiophen-2-yl group and a diphenylpropanamide chain but lacks the indoline moiety.

- Properties: Molecular formula C21H21NO2S (MW 351.5), with a hydroxyethyl linker.

Bioactivity Insights

- Thiophene Derivatives: Compounds like N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit antibacterial activity, suggesting that the thiophen-2-yl group in the target compound may enhance interactions with bacterial targets .

- Indoline vs. Indole : Saturated indoline (vs. indole) may reduce π-π stacking but improve metabolic stability, as seen in serotonin receptor modulators .

Physicochemical Properties

| Property | Target Compound | N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide |

|---|---|---|---|

| Molecular Formula | C24H25N2OS | C24H23NO2 | C21H21NO2S |

| Molecular Weight | ~395.5 g/mol | 357.4 g/mol | 351.5 g/mol |

| Key Moieties | Indolin-1-yl, thiophen-2-yl | Indol-3-yl, methoxynaphthalene | Thiophen-2-yl, diphenylpropanamide |

| Potential Bioactivity | Inferred antimicrobial/anti-inflammatory | Anti-inflammatory, antiviral | Unreported (structural analog to NSAIDs) |

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indoline moiety, a thiophene ring, and a phenylpropanamide group. Its molecular formula is , and it possesses unique chemical properties due to the presence of these functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | N-[2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways. Research indicates that the compound may modulate apoptotic pathways by interacting with anti-apoptotic proteins such as Bcl-2 family members, which are often overexpressed in cancer cells. Inhibiting these proteins can enhance apoptosis in malignant cells, thereby presenting a potential therapeutic avenue for cancer treatment .

1. Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives with thiophene rings have shown sub-micromolar binding affinities to Mcl-1 and Bcl-2, leading to effective apoptosis induction in tumor cells . The IC50 values for these compounds were reported to be less than 10 μM, highlighting their potential as effective anticancer agents.

2. Neuroprotective Effects

Research has also suggested that indoline-based compounds may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by inhibiting pathways that lead to neuronal apoptosis. This aspect is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.

Case Study 1: Apoptosis Induction

A study focusing on the structure-activity relationship (SAR) of indoline derivatives demonstrated that specific modifications to the thiophene ring could enhance binding affinity to Bcl-xL and Mcl-1 proteins. Compounds with a 3-phenylthiophene core exhibited promising results in inducing apoptosis through mitochondrial pathways in HL-60 cells .

Case Study 2: HIV Inhibition

Another area of interest is the dual-action potential of similar indoline compounds against HIV. Research indicates that certain derivatives can inhibit both reverse transcriptase and integrase activities, suggesting that this compound may also have antiviral properties worth exploring .

Q & A

Q. What are the common synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide?

The synthesis typically involves multi-step organic reactions, starting with the coupling of indoline and thiophene moieties via alkylation or amidation. For example:

- Step 1 : Formation of the ethylenediamine backbone by reacting indoline with a thiophene-containing aldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol).

- Step 2 : Amidation of the intermediate with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane.

Reaction conditions (temperature, solvent choice, and catalysts) significantly impact yields. Purification often employs column chromatography or recrystallization .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent connectivity and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used for refining crystal structures .

Q. What safety precautions are recommended when handling this compound?

While specific hazard data may be limited for this compound, general precautions include:

- Use of personal protective equipment (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of particulates.

- Emergency protocols for spills or exposure, as outlined in Safety Data Sheets (SDS) for structurally similar amides .

Q. How can researchers assess the solubility and stability of this compound?

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Monitor degradation under varying pH, temperature, and light exposure via HPLC or TLC. Storage at –20°C in anhydrous conditions is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Design of Experiments (DOE) : Systematically vary parameters like solvent (DMF vs. THF), temperature (0°C to reflux), and catalyst loading (e.g., Pd/C for hydrogenation).

- Kinetic Studies : Identify rate-limiting steps using in-situ IR or NMR.

- Purification : Optimize chromatographic gradients or solvent mixtures for better resolution of byproducts .

Q. What mechanistic insights exist for the compound’s reactivity in biological systems?

- Electrophilic Interactions : The indoline and thiophene groups may participate in π-π stacking or hydrogen bonding with biological targets.

- Metabolic Pathways : Use isotopic labeling (e.g., ¹⁴C) to track metabolic degradation in liver microsomes.

- Computational Docking : Density Functional Theory (DFT) models predict binding affinities to enzymes like cytochrome P450 .

Q. How can computational methods aid in studying this compound’s electronic properties?

Q. What strategies address contradictions in reported biological activity data?

- Reproducibility Checks : Validate assays (e.g., IC₅₀ measurements) across multiple cell lines or animal models.

- Purity Verification : Re-examine compound purity via HPLC-MS to rule out impurities as confounding factors.

- Structural Analogues : Compare activity profiles of derivatives to isolate functional group contributions .

Q. How can in vitro assays be designed to evaluate its pharmacological potential?

- Target-Based Assays : Screen against kinase panels or GPCRs using fluorescence polarization or SPR.

- Cytotoxicity : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct Formation : Optimize stoichiometry and reaction time to minimize side products.

- Solvent Recovery : Implement green chemistry principles (e.g., switch to recyclable solvents like ethanol).

- Process Analytical Technology (PAT) : Use inline NMR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.